molecular formula C23H27NO2 B3012369 N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide CAS No. 297149-95-2

N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide

Cat. No.: B3012369
CAS No.: 297149-95-2
M. Wt: 349.474
InChI Key: LZLRJYSRMSQLFO-LICLKQGHSA-N
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Description

N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further connected to an acrylamide moiety The ethoxy group attached to the phenyl ring adds to its unique chemical structure

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide typically involves the reaction of 4-cyclohexylbenzaldehyde with 4-ethoxyaniline in the presence of a base, followed by the addition of acryloyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acrylamides.

Mechanism of Action

The mechanism of action of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyclohexylphenyl)acrylamide
  • N-(4-ethoxyphenyl)acrylamide
  • N-(4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide

Uniqueness

N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)acrylamide stands out due to the presence of both cyclohexyl and ethoxy groups, which confer unique chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

(E)-N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2/c1-2-26-22-15-8-18(9-16-22)10-17-23(25)24-21-13-11-20(12-14-21)19-6-4-3-5-7-19/h8-17,19H,2-7H2,1H3,(H,24,25)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLRJYSRMSQLFO-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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